molecular formula C17H18O5 B14641584 4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde CAS No. 52249-82-8

4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde

Cat. No.: B14641584
CAS No.: 52249-82-8
M. Wt: 302.32 g/mol
InChI Key: QINQKJIIDLROSJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group and three methoxy groups attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde typically involves the reaction of 4-hydroxy-2,3,6-trimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 4-Benzyloxyphenol
  • 4-Benzyloxy-3,5-dimethoxybenzaldehyde

Uniqueness

4-(Benzyloxy)-2,3,6-trimethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of three methoxy groups and a benzyloxy group on the benzene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

52249-82-8

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2,3,6-trimethoxy-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C17H18O5/c1-19-14-9-15(22-11-12-7-5-4-6-8-12)17(21-3)16(20-2)13(14)10-18/h4-10H,11H2,1-3H3

InChI Key

QINQKJIIDLROSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C=O)OC)OC)OCC2=CC=CC=C2

Origin of Product

United States

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